

"CAS number and molecular weight of 4-Bromonaphthalen-2-amine"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromonaphthalen-2-amine**

Cat. No.: **B1280848**

[Get Quote](#)

In-Depth Technical Guide to 4-Bromonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromonaphthalen-2-amine**, a key intermediate in organic synthesis and medicinal chemistry. This document details its chemical properties, spectroscopic data, and potential applications, offering a valuable resource for professionals in research and development.

Core Compound Properties

4-Bromonaphthalen-2-amine is a substituted naphthalene derivative featuring a bromine atom at the C4 position and an amino group at the C2 position. This specific arrangement of functional groups dictates its chemical reactivity and makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **4-Bromonaphthalen-2-amine**

Property	Value
CAS Number	74924-94-0 [1]
Molecular Formula	C ₁₀ H ₈ BrN [1]
Molecular Weight	222.08 g/mol [1]
IUPAC Name	4-bromonaphthalen-2-amine [1]
Canonical SMILES	C1=CC=C2C(=C1)C=C(C=C2Br)N [1]
InChI Key	SAMHIPLAJNLCLT-UHFFFAOYSA-N [1]

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **4-Bromonaphthalen-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **4-Bromonaphthalen-2-amine** displays characteristic signals for the aromatic protons in the downfield region, typically between δ 6.70 and 7.94 ppm.[\[1\]](#) The amine protons also give a characteristic signal. The ¹⁵N NMR spectrum shows a resonance for the amine nitrogen in the typical range for aromatic primary amines, from -320 to -340 ppm relative to ammonia.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for **4-Bromonaphthalen-2-amine**

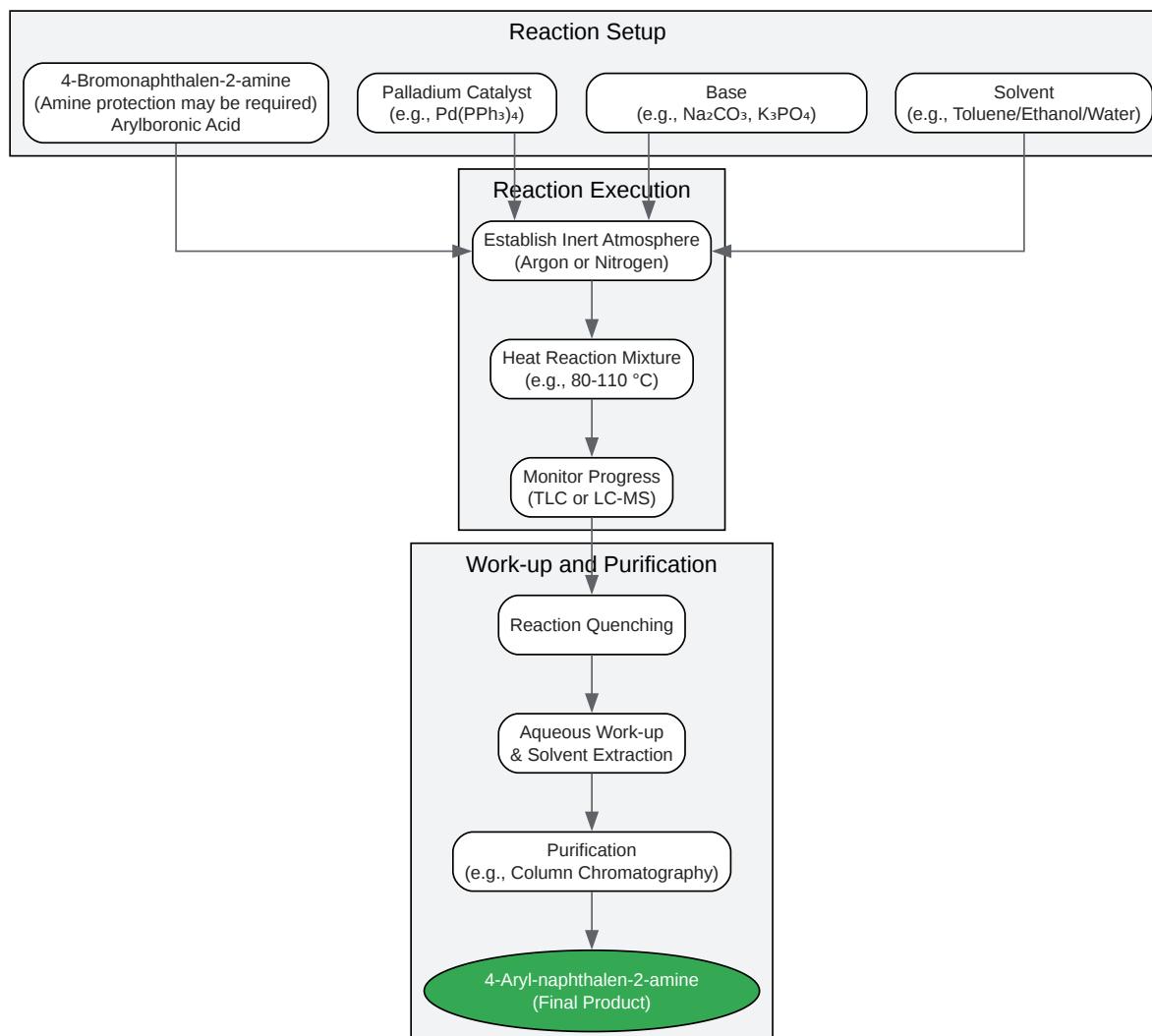
Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 and 3350	Medium	Asymmetric and symmetric N-H stretching of the primary amine[1]
3050	Weak	Aromatic C-H stretching[1]
1625	Strong	Amine scissoring (N-H bending)[1]
1590 and 1510	-	Aromatic C=C stretching[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum of **4-Bromonaphthalen-2-amine** exhibits a characteristic molecular ion peak (M^+) at an m/z of 222.[1] Due to the presence of a single bromine atom, a prominent $M+2$ peak at m/z 224 is observed with an intensity of approximately 98% relative to the M^+ peak.[1] A common fragmentation pattern is the loss of the bromine radical, resulting in a base peak at m/z 143.[1]

Synthesis and Reactivity

While specific, detailed synthesis protocols for **4-Bromonaphthalen-2-amine** are not extensively documented in readily available literature, its synthesis can be inferred from established organic chemistry principles. A plausible route would involve the bromination of 2-naphthylamine or a protected derivative, or the reduction of a corresponding nitro compound, such as 1-bromo-3-nitronaphthalene.


The chemical reactivity of **4-Bromonaphthalen-2-amine** is characterized by its two main functional groups:

- Amino Group: As a primary aromatic amine, it can undergo a variety of reactions, including diazotization, acylation, alkylation, and the formation of Schiff bases.
- Bromo Group: The bromine atom on the naphthalene ring is susceptible to nucleophilic aromatic substitution and can participate in various transition-metal-catalyzed cross-coupling

reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the C4 position.

Below is a conceptual workflow for a common reaction involving a bromonaphthalene amine derivative, the Suzuki-Miyaura cross-coupling, which is a powerful tool for forming C-C bonds.

Conceptual Workflow: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

4-Bromonaphthalen-2-amine serves as a valuable starting material in several areas of chemical and pharmaceutical research.

- Medicinal Chemistry: The naphthalene scaffold is present in numerous biologically active compounds. The dual functionality of **4-bromonaphthalen-2-amine** allows for the synthesis of diverse libraries of compounds for screening against various biological targets. Derivatives of bromonaphthalenes have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
- Organic Synthesis: It is a key intermediate for the creation of polysubstituted naphthalenes. Its ability to undergo cross-coupling reactions makes it particularly useful for constructing complex aromatic systems.
- Materials Science: The naphthalene core possesses inherent photophysical properties. Derivatives of this compound can be used to develop organic electronic materials, fluorescent probes, and dyes.

Safety and Handling

Detailed toxicological data for **4-Bromonaphthalen-2-amine** is limited. However, as with many aromatic amines, it should be handled with caution. It is advisable to treat it as potentially hazardous. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As a class of compounds, some naphthylamines are known carcinogens, and therefore, exposure should be minimized.

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Bromonaphthalen-2-amine | 74924-94-0 [smolecule.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. ["CAS number and molecular weight of 4-Bromonaphthalen-2-amine"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280848#cas-number-and-molecular-weight-of-4-bromonaphthalen-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com